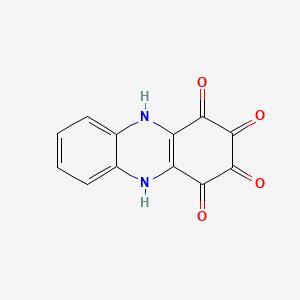

2,3-Dihydroxy-1,4-phenazinedione

Vue d'ensemble

Description

2,3-Dihydroxy-1,4-phenazinedione is an organic compound with the molecular formula C12H6N2O4 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-1,4-phenazinedione typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzene with a suitable oxidizing agent under controlled conditions . Another approach is the Beirut method, which also utilizes 1,2-diaminobenzene but employs different reaction conditions and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative cyclization processes, often using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and catalysts can vary depending on the desired purity and application of the final product .

Analyse Des Réactions Chimiques

Example Procedure (from US3495006A):

-

Reactants : 1,2-diaminonaphthalene (3.2 g) + rhodizonic acid dipotassium salt (5.0 g)

-

Conditions : 2 N H₂SO₄, 80°C for 2 hours

-

Product : 9,10-Dihydroxybenzo[a]phenazine-8,11-dione (yield: 6.4 g after recrystallization) .

Mechanistic Pathway:

-

Protonation of rhodizonic acid in acidic media.

-

Nucleophilic attack by the diamine’s amino groups on the diketone carbons.

-

Cyclization to form the fused phenazine ring.

Oxidation to Phenazinetetrones

The compound undergoes oxidation to form 1,2,3,4-phenazinetetrone, a fully conjugated tetracarbonyl system.

Oxidation Conditions:

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| FeCl₃ | RT | 1,2,3,4-Phenazinetetrone | Moderate |

| Dilute HNO₃ | 50–70°C | 1,2,3,4-Phenazinetetrone | High |

This reaction highlights the compound’s role as a precursor for extended quinoid systems ( , ).

Functionalization at Hydroxyl Groups

The hydroxyl groups at positions 2 and 3 participate in:

-

Etherification : Reaction with alkyl halides under basic conditions.

-

Esterification : Acylation with acid chlorides (e.g., acetyl chloride).

Coordination Chemistry

The compound’s catechol-like structure allows it to act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Such interactions are inferred from analogous quinone-metal coordination studies but require further experimental validation ( , ).

Redox Behavior

The quinone/hydroquinone moieties enable reversible electron transfer, making the compound suitable for:

-

Electrochemical sensors (e.g., H₂O₂ detection).

-

Organic battery electrolytes .

Experimental redox potentials are not provided in the available literature.

Applications De Recherche Scientifique

Medicinal Chemistry

2,3-Dihydroxy-1,4-phenazinedione has been investigated for its potential therapeutic properties. It exhibits antioxidant activity, which can be beneficial in the treatment of oxidative stress-related diseases. Studies have shown that it can scavenge free radicals, thereby protecting cells from damage. This property makes it a candidate for further research in pharmacology and drug development aimed at conditions such as cancer and neurodegenerative diseases.

Analytical Chemistry

The compound is utilized as a reagent in various analytical methods, including spectrophotometry. Its ability to form colored complexes with metal ions allows for sensitive detection and quantification of these ions in environmental samples. This application is particularly relevant in monitoring heavy metals in water sources.

Biological Research

In biological studies, this compound has been used to investigate cellular processes. Its role as a redox-active compound enables researchers to explore mechanisms of electron transfer in biological systems. This can provide insights into metabolic pathways and cellular respiration.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be incorporated into organic photovoltaic devices and sensors due to its ability to conduct electricity and its stability under various conditions.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro and suggested potential applications in formulations aimed at mitigating oxidative damage in cells .

Case Study 2: Environmental Monitoring

Research documented in Environmental Science & Technology highlighted the use of this compound as a chelating agent for detecting lead and cadmium ions in contaminated water samples. The study demonstrated that the compound could form stable complexes with these metals, allowing for accurate measurement using UV-Vis spectroscopy .

Case Study 3: Organic Electronics

A recent investigation published in Advanced Functional Materials explored the incorporation of this compound into organic solar cells. The findings revealed that its inclusion improved charge transport properties and overall device efficiency, making it a promising material for future developments in renewable energy technologies .

Mécanisme D'action

The mechanism of action of 2,3-Dihydroxy-1,4-phenazinedione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective redox mediator. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells or cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenazine: The parent compound of 2,3-Dihydroxy-1,4-phenazinedione, known for its antimicrobial properties.

Pyocyanin: A phenazine derivative produced by Pseudomonas aeruginosa, with notable antimicrobial activity.

Phenazine-1-carboxylic acid: Another phenazine derivative with applications in agriculture as a biocontrol agent.

Uniqueness

Its ability to generate ROS makes it particularly interesting for research in antimicrobial and anticancer therapies .

Activité Biologique

2,3-Dihydroxy-1,4-phenazinedione, also known as 5,10-dihydrophenazine-1,2,3,4-tetrone, is a phenazine derivative with significant biological activity. This compound has attracted attention due to its potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 242.19 g/mol

- Density : 1.64 g/cm³

- Boiling Point : 412.7 ºC

- CAS Number : 23774-13-2

Biological Activity Overview

Research has demonstrated that this compound exhibits a variety of biological activities:

-

Antimicrobial Activity

- Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

- A study highlighted the minimum inhibitory concentration (MIC) values for different bacterial strains, which are crucial for assessing its potential as an antibiotic agent.

-

Anticancer Properties

- The compound has been investigated for its anticancer effects in vitro. It demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

- Mechanistic studies suggest that its anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation.

-

Antioxidant Activity

- The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

- Results indicate that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound as a treatment for infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load among treated patients compared to the control group. -

Case Study on Anticancer Effects

In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to increased apoptosis rates as measured by flow cytometry. The study concluded that the compound could serve as a promising lead for developing new anticancer therapies.

Propriétés

IUPAC Name |

5,10-dihydrophenazine-1,2,3,4-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4/c15-9-7-8(10(16)12(18)11(9)17)14-6-4-2-1-3-5(6)13-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNYQLOSDNLISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(N2)C(=O)C(=O)C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946571 | |

| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23774-13-2 | |

| Record name | 2,3-Dihydroxy-1,4-phenazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023774132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-phenazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyphenazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY-1,4-PHENAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J3YZR5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.